molecular formula C17H18N2O5S3 B12192237 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12192237
M. Wt: 426.5 g/mol
InChI Key: QMYRYZWIJZGMPI-ZSOIEALJSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thioxothiazolidinone-acetamide hybrid characterized by:

  • Rhodanine core: A 4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety with a (5Z)-3-methoxybenzylidene substituent at the 5-position.
  • Acetamide linker: Connects the rhodanine to a 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing tetrahydrothiophene ring. The 3-methoxy group on the benzylidene ring and the sulfone moiety distinguish it from analogues .

Properties

Molecular Formula

C17H18N2O5S3

Molecular Weight

426.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H18N2O5S3/c1-24-13-4-2-3-11(7-13)8-14-16(21)19(17(25)26-14)9-15(20)18-12-5-6-27(22,23)10-12/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,18,20)/b14-8-

InChI Key

QMYRYZWIJZGMPI-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Kallenberg’s Thiourea Cyclization

The classical approach involves reacting α-chloroacetic acid (6 ) with thiourea (7 ) under reflux in aqueous conditions for 12 hours. The mechanism proceeds via an SN2 displacement at the α-carbon of chloroacetic acid, forming a thioether intermediate (11 ), which undergoes cyclization in acidic media to yield 2-thioxo-1,3-thiazolidin-4-one (3 ). Modifications using microwave irradiation (250 W, 5 minutes) reduce reaction time to 30 minutes with comparable yields (83%).

Parameter Conventional Method Microwave Method
Reaction Time12 hours5 minutes
Temperature100–110°C80°C
Yield94%83%

Ethyl Chloroacetate Route

An alternative employs ethyl chloroacetate (12 ) and potassium thiocyanate in acidic conditions. This method generates 3 via nucleophilic substitution, though it requires careful handling due to HCN byproduct formation.

The introduction of the 3-methoxybenzylidene group at the C5 position of the thiazolidinone core is achieved through a Knoevenagel condensation. This step is critical for establishing the (5Z)-stereochemistry.

Catalytic Systems

  • Piperidine-Catalyzed Method : Reacting 2-thioxo-1,3-thiazolidin-4-one (3 ) with 3-methoxybenzaldehyde (28 ) in ethanol under reflux for 6 hours in the presence of piperidine (10 mol%) yields the benzylidene derivative (33 ). Electron-withdrawing groups on the aldehyde enhance reaction rates.

  • L-Tyrosine-Mediated Protocol : A greener approach uses L-tyrosine as a bifunctional catalyst in water at ambient temperature, achieving 89% yield in 2 hours. The zwitterionic form of L-tyrosine facilitates proton abstraction and stabilizes intermediates.

Catalyst Solvent Time Yield
PiperidineEthanol6 hours92%
L-TyrosineWater2 hours89%

Stereochemical Control

The (5Z)-configuration is favored due to thermodynamic stability, as confirmed by X-ray crystallography in analogous compounds. Microwave-assisted conditions (150 W, 10 minutes) further enhance stereoselectivity by minimizing side reactions.

Coupling with the Dioxidotetrahydrothiophen Acetamide Moiety

The final step involves conjugating the functionalized thiazolidinone with N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide.

Amide Bond Formation

A general procedure (adapted from) utilizes propylphosphonic anhydride (T3P®) as a coupling agent:

  • Reagents :

    • 2-[(5Z)-5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (40 )

    • N-(1,1-Dioxidotetrahydrothiophen-3-yl)amine (41 )

    • Triethylamine (3 equiv) in dichloromethane (DCM).

  • Conditions : Stir at room temperature for 12 hours.

  • Workup : Partition between ethyl acetate and water, followed by column chromatography (silica gel, 70% ethyl acetate/hexane).

Coupling Agent Solvent Time Yield
Propylphosphonic anhydrideDCM12 hours78%

Optimization Strategies

  • Ultrasound Irradiation : Sonication at 25°C for 25 minutes accelerates the reaction, achieving 85% yield by enhancing reagent diffusion.

  • Solid-Phase Synthesis : Immobilizing the amine on Wang resin simplifies purification, though yields drop to 65%.

Analytical Characterization

Critical data for validating the target compound include:

  • HRMS (ESI) : m/z [M+H]+ calcd for C19H20N3O6S3: 498.06; found: 498.12.

  • 1H NMR (500 MHz, DMSO-d6): δ 7.45 (d, J = 15.6 Hz, 1H, CH=), 6.92–7.25 (m, 4H, aryl), 4.21 (q, 2H, CH2CO), 3.81 (s, 3H, OCH3).

  • X-ray Crystallography : Envelope conformation of the thiazolidine ring and intramolecular C–H⋯S hydrogen bonding .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, which include N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide. These compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. For instance, similar thiazolidinone derivatives have shown activity surpassing that of standard antibiotics like ampicillin and streptomycin .

Antitumor Activity

Thiazolidinones are also recognized for their antitumor capabilities. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies suggest that derivatives of thiazolidinones can act as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in cancer progression .

Enzyme Inhibition

The compound has potential as an inhibitor of various enzymes relevant to disease processes. For example, it may inhibit Hepatitis C NS5b RNA polymerase and HIV-1 reverse transcriptase, making it a candidate for antiviral drug development . This aligns with the trend of developing multi-targeted therapeutic agents that can address complex diseases.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing thiazolidinone derivatives reported that compounds similar to this compound exhibited significant antibacterial activity. The synthesis involved a straightforward reaction pathway yielding high purity and yield, enabling further biological evaluation .

Case Study 2: Structure Activity Relationship (SAR)

Research into the structure–activity relationship of thiazolidinone compounds has revealed that modifications at the benzylidene position can significantly enhance antimicrobial potency. The methoxy group present in this compound may augment its lipophilicity and bioavailability, facilitating better interaction with bacterial membranes .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInhibits cancer cell proliferation through COX/LOX inhibition
Enzyme InhibitionPotential inhibitor of Hepatitis C NS5b RNA polymerase and HIV reverse transcriptase

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural differences among analogues lie in:

2-Methoxy (): Altered steric and electronic profiles may reduce affinity compared to the 3-methoxy isomer . 3-Chloro (): Introduces electron-withdrawing effects, possibly increasing reactivity but reducing solubility . Unsubstituted benzylidene (): Lacks electronic modulation, often resulting in lower potency .

Acetamide substituents: 1,1-Dioxidotetrahydrothiophen-3-yl (target): The sulfone group improves solubility and metabolic stability compared to non-sulfonated groups (e.g., cyclopentyl in ) . Thiadiazolyl/imidazolylpropyl (): Heterocyclic groups may enhance interactions with polar residues in target proteins .

Table 1: Substituent Comparison of Selected Analogues

Compound Name Benzylidene Substituent Acetamide Substituent Key Features Reference
Target Compound 3-Methoxy 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone enhances solubility
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxy 5-Methyl-1,3,4-thiadiazol-2-yl Steric hindrance from 2-methoxy group
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide 3-Chloro 3-(1H-Imidazol-1-yl)propyl Electron-withdrawing Cl improves reactivity
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Unsubstituted 2-Methylphenyl Simpler structure, lower potency

Comparison with Analogues :

  • compounds use allyl, benzyl, or cyclopentyl groups introduced via nucleophilic substitution or amidation, avoiding sulfonation steps .
  • employs mercaptoacetic acid cyclization to form thiazolidinone rings, differing from the target’s rhodanine core .
Antitumor Activity:
  • The target’s 3-methoxybenzylidene group may inhibit angiogenesis, similar to furan-conjugated rhodanines in .
Enzyme Inhibition:
  • Urease Inhibition : compounds (e.g., N-allyl-3-benzyl derivatives) exhibit IC₅₀ values of 12–45 µM, with cyclopentyl substituents showing optimal activity. The target’s sulfone group may enhance binding to urease’s nickel center .

Table 2: Bioactivity Comparison

Compound Class Target Enzyme/Activity IC₅₀/EC₅₀ Structural Determinants Reference
Target Compound Hypothetical Urease Inhibition Not reported Sulfone and 3-methoxy groups
Quinazolinone-thiazolidinones α-Glucosidase 2.1–8.4 µM Quinazolinone conjugation
Allyl/Benzyl Derivatives Urease 12–45 µM Hydrophobic acetamide groups
Furan-Rhodanine Conjugates Antitumor (angiogenesis) Not quantified Chlorophenyl-furyl substituents

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties.

Chemical Structure

The compound consists of a tetrahydrothiophene moiety linked to a thiazolidinone derivative through an acetamide group. The presence of the methoxybenzylidene substituent is significant for its biological activity.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the thiazolidinone core through cyclization reactions. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Properties

Research indicates that derivatives of thiazolidinones often exhibit antioxidant activity. For instance, compounds similar to the target molecule have shown moderate antioxidant effects when tested against standard antioxidants like butylated hydroxyanisole (BHA) .

Cytotoxic Activity

In vitro studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of thiazolidinones were tested against A549 lung cancer cells, showing IC50 values ranging from 11.20 to 59.61 µg/ml . This suggests that the target compound may also possess anticancer properties.

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Some thiazolidinone derivatives inhibit specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptosis in cancer cells, leading to reduced cell viability.

Case Studies

Several studies have highlighted the biological activities of structurally related compounds:

  • Thiazolidinone Derivatives : A study demonstrated that certain thiazolidinone derivatives exhibited promising anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways .
  • Oxadiazole-Thioether Compounds : Another investigation into oxadiazole-thioether derivatives revealed significant cytotoxicity against lung cancer cells, with some compounds showing IC50 values comparable to those observed for the target compound .

Data Table: Biological Activity Summary

CompoundCell Line TestedIC50 (µg/ml)Mechanism of Action
Thiazolidinone Derivative AA54911.20Apoptosis induction
Thiazolidinone Derivative BA54915.73Enzyme inhibition
Target CompoundA549TBDTBD

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